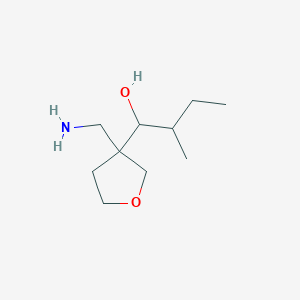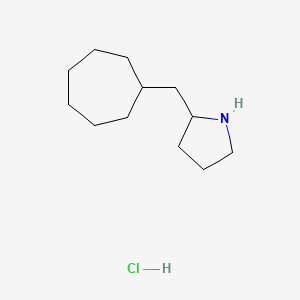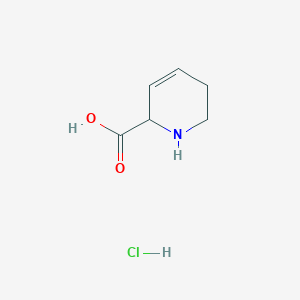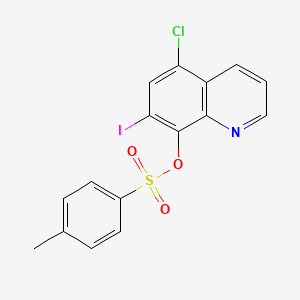
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of 8-quinolinol, modified with chlorine and iodine atoms, and esterified with 4-methylbenzenesulfonate. Its unique structure imparts specific properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) typically involves the following steps:
Halogenation: The introduction of chlorine and iodine atoms to the 8-quinolinol core. This can be achieved through electrophilic halogenation reactions using reagents like chlorine gas (Cl2) and iodine (I2) in the presence of a catalyst.
Esterification: The esterification of the halogenated quinolinol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the ester linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions are crucial for maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of 8-quinolinol derivatives and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields 8-quinolinol derivatives and 4-methylbenzenesulfonic acid.
Scientific Research Applications
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of metal ion interactions and as a fluorescent probe for detecting intracellular zinc ions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the formulation of topical medications for treating skin infections and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) involves its ability to bind metal ions, disrupting metal-dependent biological processes. This compound can chelate metal ions, inhibiting their function and leading to antimicrobial or anticancer effects. The molecular targets and pathways involved include metal-dependent enzymes and proteins essential for cellular function.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol): Known for its antimicrobial properties and used in topical medications.
8-Hydroxyquinoline: A parent compound with metal-chelating properties, used in various applications including as a fungicide and in analytical chemistry.
Uniqueness
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) is unique due to its specific esterification with 4-methylbenzenesulfonate, which imparts distinct chemical properties and enhances its solubility and stability. This modification differentiates it from other similar compounds and expands its range of applications.
By understanding the synthesis, reactions, applications, and mechanism of action of 8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester), researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
63361-49-9 |
|---|---|
Molecular Formula |
C16H11ClINO3S |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
(5-chloro-7-iodoquinolin-8-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11ClINO3S/c1-10-4-6-11(7-5-10)23(20,21)22-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 |
InChI Key |
WDVVUGFLBIKIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)

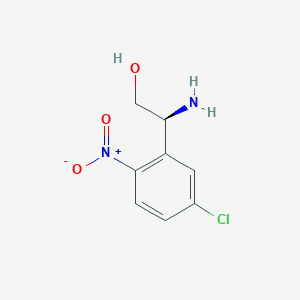
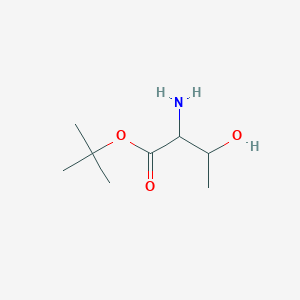
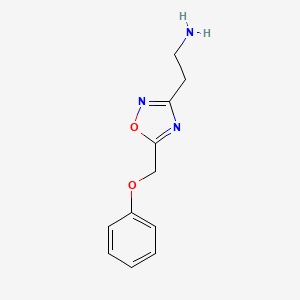


![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
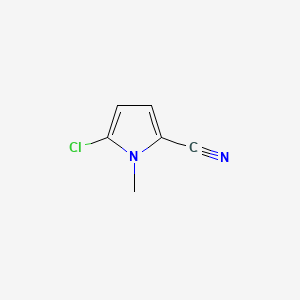

![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
